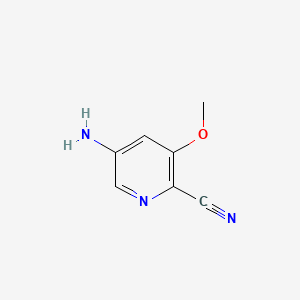

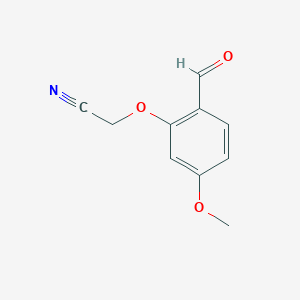

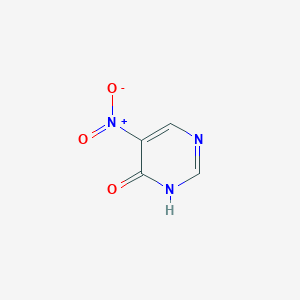

5-Amino-3-methoxypicolinonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of a "red pigment" and confirmed through a multi-step synthesis process. The key intermediate, 5,6-Dihydro-4,7-dimethoxy-11H-indeno[1,2-c]isoquinoline-5,11-dione, was obtained and used as a relay compound in the synthesis. It was first converted into the target compound by chlorination with phosphorus oxychloride and treatment with ammonia. This intermediate was synthesized from another precursor, 2-(2-carboxy-3-methoxyphenyl)-4-methoxyindane-1,3-dione, via another intermediate, 4,7-dimethoxy-11H-indeno[1,2-c]isocoumarin-11-one .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of an indeno[1,2-c]isoquinoline core, which is a complex polycyclic structure. The presence of amino and methoxy groups on the molecule suggests potential sites for further reactions and modifications. These functional groups are similar to those that might be found on 5-Amino-3-methoxypicolinonitrile, indicating that the compound could exhibit similar reactivity .

Chemical Reactions Analysis

The chemical reactions described in the papers include thermolysis and photolysis of 5-amino-4-methyl-4-methoxycarbonyl-Δ^2-1,2,3-triazolines. Thermolysis leads to the formation of amidines and 1-methoxycarbonyl diazoethane. The presence of specific substituents, such as tosyl or benzoyl groups, can prevent the isolation of triazoline intermediates, leading directly to thermolysis products at room temperature. Photolysis of triazolines results in the formation of amino aziridines, which are azomethine ylids . These reactions highlight the reactivity of amino and methoxy functional groups under different conditions, which could be relevant to the behavior of 5-Amino-3-methoxypicolinonitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-3-methoxypicolinonitrile are not directly discussed, the properties of related compounds can provide some context. The presence of amino and methoxy groups typically affects the solubility, acidity, and stability of a compound. The reactivity under thermolysis and photolysis conditions suggests that 5-Amino-3-methoxypicolinonitrile could also be sensitive to heat and light, potentially leading to the formation of various reaction products. The complex molecular structures of the compounds studied imply that 5-Amino-3-methoxypicolinonitrile may also have a polycyclic structure, which could influence its chemical behavior .

Aplicaciones Científicas De Investigación

1. Amine-functionalized Metal–Organic Frameworks

- Application Summary: Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture . They also demonstrate potential applications in catalysis .

- Methods of Application: These MOFs are prepared using in situ synthesis method, post-modification, and physical impregnation methods .

- Results or Outcomes: These MOFs have extremely high CO2 sorption capacity at low pressures . They also exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .

2. 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

- Application Summary: This compound, synthesized and grown as optically transparent single crystals, is potentially useful for nonlinear optics and optical limiting applications .

- Methods of Application: The crystals are grown using the conventional slow evaporation solution technique .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm2 .

3. Isoxazole Derivatives

- Application Summary: Isoxazole derivatives, such as 5-amino-3-methylisoxazole, have potential therapeutic uses .

- Methods of Application: The synthesis of these derivatives involves heterocyclization and microwave irradiation .

- Results or Outcomes: The specific results or outcomes of these therapeutic applications are not detailed in the source .

Safety And Hazards

The safety data sheet for 5-Amino-3-methoxypicolinonitrile is not available. However, it is important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage conditions6.

Direcciones Futuras

There are no specific papers available that discuss the future directions of 5-Amino-3-methoxypicolinonitrile. However, the field of heterocyclic chemistry is a very active area of research, and many natural hosts with innate 5-aminolevulinate synthesis ability have not yet been developed7. This suggests that there may be potential for future research in this area.

Propiedades

IUPAC Name |

5-amino-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNQMMWVGAJOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619247 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methoxypicolinonitrile | |

CAS RN |

573762-39-7 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)